molecular formula C16H20N2O3S B254914 (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

货号 B254914
分子量: 320.4 g/mol
InChI 键: BISXSZNFOCRIMD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers and autoimmune diseases.

作用机制

(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid inhibits the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell signaling pathways. By inhibiting these kinases, (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid disrupts the activation and proliferation of immune cells, which are involved in the pathogenesis of various types of cancers and autoimmune diseases.
Biochemical and Physiological Effects
(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has been shown to have a potent inhibitory effect on the activity of BTK, ITK, and JAK3 kinases, which are involved in the regulation of immune cell signaling pathways. In preclinical studies, (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has been shown to inhibit the proliferation of cancer cells and reduce inflammation in autoimmune diseases. (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

实验室实验的优点和局限性

One of the main advantages of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid for lab experiments is its high potency and selectivity for BTK, ITK, and JAK3 kinases. This allows for precise targeting of these kinases and reduces the risk of off-target effects. However, one of the limitations of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is its relatively low solubility, which can make it difficult to work with in certain lab experiments.

未来方向

There are several future directions for (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid research, including the evaluation of its efficacy in clinical trials for the treatment of various types of cancers and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid and its potential for combination therapy with other targeted agents. Finally, the development of more potent and selective analogs of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid may lead to the discovery of even more effective treatments for cancer and autoimmune diseases.
Conclusion
(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a promising small molecule inhibitor that has shown potent activity against BTK, ITK, and JAK3 kinases, which are involved in the regulation of immune cell signaling pathways. Preclinical studies have shown that (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has potential therapeutic applications in cancer and autoimmune diseases. Further research is needed to evaluate the efficacy of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid in clinical trials and to elucidate its mechanism of action and potential for combination therapy.

合成方法

The synthesis of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves a multi-step process that includes the preparation of various intermediates and the final coupling reaction of the key intermediate with the acetic acid moiety. The synthetic route involves the use of various reagents and solvents, and the purification of the final product is achieved through column chromatography. The purity of the compound is determined by HPLC and NMR spectroscopy.

科学研究应用

(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. Preclinical studies have shown that (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid inhibits the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell signaling pathways. (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases, such as rheumatoid arthritis and lupus.

属性

产品名称

(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

分子式

C16H20N2O3S

分子量

320.4 g/mol

IUPAC 名称

2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetic acid

InChI

InChI=1S/C16H20N2O3S/c1-16(2,3)9-4-5-10-11(6-9)22-14-13(10)15(21)18(8-17-14)7-12(19)20/h8-9H,4-7H2,1-3H3,(H,19,20)

InChI 键

BISXSZNFOCRIMD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)O

规范 SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。